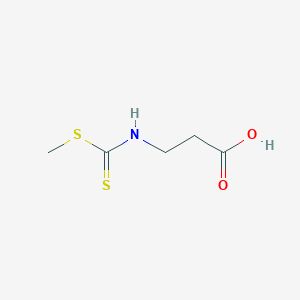

Methyl 2-carboxyethyldithiocarbamate

Description

Methyl 2-carboxyethyldithiocarbamate is a synthetic dithiocarbamate derivative characterized by a methyl ester group and a carboxyethyl substituent attached to the dithiocarbamate core (-NCS₂⁻). Dithiocarbamates are widely studied for their applications in agriculture (e.g., pesticides), industrial chemistry (e.g., vulcanization accelerators), and coordination chemistry (as ligands for metal complexes) .

Properties

Molecular Formula |

C5H9NO2S2 |

|---|---|

Molecular Weight |

179.3 g/mol |

IUPAC Name |

3-(methylsulfanylcarbothioylamino)propanoic acid |

InChI |

InChI=1S/C5H9NO2S2/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |

InChI Key |

PBBKFUOGKZPENI-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Methyl 2-carboxyethyldithiocarbamate shares the dithiocarbamate backbone with compounds like Zinc dibutyldithiocarbamate and Methyl diethyldithiocarbamate but differs in substituent groups:

- Carboxyethyl group : Introduces acidity and hydrogen-bonding capacity, absent in alkyl-substituted analogs like Methyl diethyldithiocarbamate .

- Methyl ester: Similar to methyl esters of diterpenoids (e.g., sandaracopimaric acid methyl ester) found in plant resins, which influence volatility and stability .

Table 1: Structural Comparison of Dithiocarbamates

Spectroscopic Characterization

Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR are critical for structural confirmation. For example:

- Methyl shikimate (a methyl ester of shikimic acid) shows distinct NMR peaks for ester carbonyl (~3.7 ppm for -COOCH₃) and aromatic protons, while FTIR confirms C=O stretching (~1700 cm⁻¹) .

- Dithiocarbamates exhibit characteristic FTIR bands for C=S (950–1250 cm⁻¹) and N-C=S (1450–1500 cm⁻¹). The carboxyethyl group in this compound would introduce additional O-H stretching (~2500–3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.